molecular formula C21H18FN3O3S2 B2887095 N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-99-4

N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2887095
CAS No.: 877654-99-4
M. Wt: 443.51
InChI Key: LFXMXDGQOZNZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydro ring system. Key structural elements include:

  • A 3-fluorophenyl group attached to the acetamide nitrogen.
  • A 3-methoxyphenyl substituent at position 3 of the pyrimidinone ring.
  • A thioether linkage (-S-) connecting the acetamide moiety to the pyrimidinone scaffold.

The fluorine atom and methoxy group likely modulate electronic properties, solubility, and target binding.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-28-16-7-3-6-15(11-16)25-20(27)19-17(8-9-29-19)24-21(25)30-12-18(26)23-14-5-2-4-13(22)10-14/h2-7,10-11H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXMXDGQOZNZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H18FN3O4S, with a molecular weight of 475.50 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of benzimidazole and thieno[3,2-d]pyrimidine have shown significant anticancer effects through various mechanisms:

  • Topoisomerase Inhibition : Compounds in this class often act as inhibitors of DNA topoisomerases, enzymes crucial for DNA replication and transcription. Inhibition leads to disrupted DNA synthesis and cell cycle arrest in cancer cells .
  • Apoptosis Induction : Some derivatives promote apoptosis in cancer cells through intrinsic pathways, enhancing cell death in malignancies such as breast cancer and leukemia .

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

The biological activity of this compound can be attributed to several key mechanisms:

  • Interaction with DNA : The thieno[3,2-d]pyrimidine moiety facilitates binding to DNA, potentially leading to intercalation and inhibition of replication.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways crucial for cancer cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects : A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on MDA-MB-231 breast cancer cells. Compounds exhibited IC50 values ranging from 5 to 20 µM, indicating substantial potency against these cells .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .

Data Table

PropertyValue
Molecular FormulaC25H18FN3O4S
Molecular Weight475.50 g/mol
CAS NumberNot available
Anticancer IC50 (MDA-MB-231)5 - 20 µM
Antimicrobial MIC (S. aureus)10 - 50 µg/mL

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of N-aryl-2-((3-aryl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamides. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1 = 3-Fluorophenyl; R2 = 3-MeO ~478.5 (calc.) Electron-withdrawing F and electron-donating MeO groups; moderate lipophilicity.
2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide R1 = 2-CF3; R2 = 4-Cl 507.9 Strongly electron-withdrawing CF3 and Cl substituents; high lipophilicity.
2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide R1 = 4-NO2; R2 = 3-MeO 470.5 Polar nitro group; potential solubility challenges.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide Heterocyclic variations ~550 (calc.) Extended aromatic system; increased steric bulk.

Electronic and Steric Effects

  • In contrast, the 4-chlorophenyl and 4-nitrophenyl analogs () introduce stronger EWGs, which may increase reactivity but reduce solubility due to higher polarity .

Physicochemical Properties

  • Lipophilicity (logP):
    • The trifluoromethyl (CF3) group in the compound increases logP significantly, favoring membrane permeability but risking poor aqueous solubility.
    • The target compound’s balance of F (moderate logP) and MeO (slight polarity) may offer better bioavailability .
  • Molecular Weight:
    • All analogs fall within 470–550 Da, adhering to Lipinski’s rule for drug-likeness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors. Key steps include:

  • Thioether linkage : Coupling the thiol group of the pyrimidinone with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Substituent introduction : The 3-methoxyphenyl and 3-fluorophenyl groups are introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • Optimization : Control reaction pH (7–9), solvent polarity (DMF or DMSO), and inert atmosphere (N₂/Ar) to suppress side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrimidinone carbonyl at ~170 ppm) and substituent positions (methoxy singlet at ~3.8 ppm, fluorophenyl aromatic signals) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 468.52) and isotopic patterns for sulfur/fluorine .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What initial in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive substrates .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Solubility/preliminary PK : Employ shake-flask method in PBS (pH 7.4) and Caco-2 cell monolayers for permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Systematic substitution : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate target binding. Compare with analogs like N-(4-nitrophenyl) derivatives .
  • Core modifications : Introduce methyl groups to the thienopyrimidine core to enhance metabolic stability .
  • Bioisosteric replacement : Substitute the thioacetamide linker with sulfonamide or carbamate groups to improve solubility .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust protonation states (e.g., pyrimidinone enol vs. keto tautomers) and solvation models in software like AutoDock Vina .
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and rule out false-positive inhibition due to aggregation .
  • Check assay conditions : Ensure compound stability in DMSO stocks (e.g., avoid freeze-thaw cycles) and confirm target enzyme activity with positive controls .

Q. What in vivo models assess therapeutic potential and pharmacokinetics?

  • Methodological Answer :

  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing; collect plasma for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .
  • Efficacy models : Test in xenograft mice (e.g., HT-29 colon cancer) with biweekly compound administration (10–50 mg/kg) and tumor volume monitoring .
  • Toxicity : Conduct histopathology on liver/kidney tissues and measure serum ALT/CRE levels .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell-specific factors : Check expression levels of target proteins (e.g., EGFR) via Western blot .
  • Apoptosis assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
  • Multi-omics integration : Correlate RNA-seq data (e.g., apoptotic pathway activation) with cytotoxicity profiles .

Q. What computational tools study binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite (Glide) with induced-fit docking to account for protein flexibility .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS (100 ns trajectories) to assess binding stability and hydration effects .
  • Free energy calculations : Apply MM-GBSA to predict ΔG binding and prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.